1-(4-fluorophenyl)-3-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}urea
CAS No.: 1040672-49-8
Cat. No.: VC11945854
Molecular Formula: C18H17FN4O2S
Molecular Weight: 372.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040672-49-8 |
|---|---|
| Molecular Formula | C18H17FN4O2S |
| Molecular Weight | 372.4 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-3-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]urea |
| Standard InChI | InChI=1S/C18H17FN4O2S/c19-13-4-6-14(7-5-13)21-18(25)20-10-2-11-23-17(24)9-8-15(22-23)16-3-1-12-26-16/h1,3-9,12H,2,10-11H2,(H2,20,21,25) |
| Standard InChI Key | RHTHQJUQWMHBDQ-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NC3=CC=C(C=C3)F |
| Canonical SMILES | C1=CSC(=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NC3=CC=C(C=C3)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central urea group (-NH-C(=O)-NH-) bridging a 4-fluorophenyl ring and a pyridazinone-thiophene system. Key structural elements include:
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Pyridazinone core: A six-membered heterocycle with two adjacent nitrogen atoms and a ketone group at position 6.
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Thiophen-2-yl substituent: A sulfur-containing aromatic ring at position 3 of the pyridazinone, enhancing electron delocalization.
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Propyl linker: A three-carbon chain connecting the urea and pyridazinone groups, influencing conformational flexibility.
Computational Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₈H₁₇FN₄O₂S | |
| Molecular weight | 372.4 g/mol | |
| IUPAC name | 1-(4-fluorophenyl)-3-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]urea | |
| logP (lipophilicity) | ~3.0 | |
| Topological polar surface area (TPSA) | 67.48 Ų |
The moderate lipophilicity (logP ~3) suggests balanced membrane permeability and aqueous solubility, critical for bioavailability.
Synthesis and Challenges
General Synthetic Pathway
The synthesis typically involves:
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Pyridazinone formation: Cyclocondensation of hydrazines with diketones or ketoesters.
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Thiophene incorporation: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the thiophen-2-yl group.
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Urea linkage: Reaction of an isocyanate intermediate with 4-fluoroaniline.
Optimization Challenges
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Functional group compatibility: The thiophene’s electron-rich nature risks side reactions during cyclization.
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Propyl linker stability: Alkylation steps may lead to elimination or oxidation byproducts.
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Stereochemical control: Chiral centers in intermediates require resolution techniques (e.g., chiral HPLC) .
ADMET Predictions
| Parameter | Prediction | Source |
|---|---|---|
| GI absorption | High | |
| BBB permeability | Low | |
| CYP450 inhibition | None (CYP1A2, 2C9, 3A4) | |
| Skin permeation (logKp) | -6.96 cm/s |
The compound’s high GI absorption supports oral administration, while low BBB permeability reduces neurotoxicity risks.
Comparative Analysis with Related Compounds
The query compound’s dual kinase/urease inhibition profile offers broader therapeutic potential compared to single-target agents .
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